molecular formula C34H50O2 B14289544 1,5-Bis(decyloxy)anthracene CAS No. 120532-99-2

1,5-Bis(decyloxy)anthracene

Cat. No.: B14289544
CAS No.: 120532-99-2
M. Wt: 490.8 g/mol
InChI Key: SCUBMPPSZQVDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(decyloxy)anthracene is an anthracene derivative substituted with decyloxy (-OC₁₀H₂₁) groups at the 1,5-positions. This compound belongs to a class of functionalized anthracenes widely studied for their optoelectronic properties, including applications in organic semiconductors, luminescent materials, and memory devices. The decyloxy chains enhance solubility in organic solvents and influence intermolecular interactions, such as π–π stacking and crystallographic packing, which are critical for solid-state performance . Its synthesis typically involves nucleophilic substitution or cross-coupling reactions starting from 1,5-dihaloanthracenes .

Properties

CAS No.

120532-99-2

Molecular Formula

C34H50O2

Molecular Weight

490.8 g/mol

IUPAC Name

1,5-didecoxyanthracene

InChI

InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-25-35-33-23-19-21-29-28-32-30(27-31(29)33)22-20-24-34(32)36-26-18-16-14-12-10-8-6-4-2/h19-24,27-28H,3-18,25-26H2,1-2H3

InChI Key

SCUBMPPSZQVDJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC2=CC3=C(C=CC=C3OCCCCCCCCCC)C=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(decyloxy)anthracene can be synthesized through a multi-step process involving the alkylation of anthracene. One common method involves the reaction of anthracene with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(decyloxy)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the anthracene core.

Scientific Research Applications

1,5-Bis(decyloxy)anthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Bis(decyloxy)anthracene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions and its photophysical properties. The compound can intercalate into DNA or other biomolecules, affecting their function. Additionally, its ability to absorb and emit light makes it useful in various photonic applications .

Comparison with Similar Compounds

Table 1: Crystallographic Comparison of Anthracene Derivatives

Compound Substituent Position Centroid Distance (Å) π–π Interactions Crystal System
This compound 1,5 ~6.7 (estimated) Weak (alkyl chain disruption) Likely triclinic
1,5-DSAnt 1,5 6.77 Anthracene-styryl (3.5–3.7 Å) Triclinic (P1)
9,10-DSAnt 9,10 6.58 Anthracene-styryl (3.5–3.7 Å) Triclinic (P1)

Electronic and Optical Properties

Electron-Withdrawing vs. Electron-Donating Substituents

  • 1,5-Bis(acetyloxy)-9,10-anthracenedione () : Acetyloxy (-OAc) groups are electron-withdrawing, reducing the electron density on the anthracene core. This results in a lower band gap (est. ~2.5–3.0 eV) compared to alkyloxy-substituted derivatives .
  • This compound : Decyloxy groups are electron-donating, increasing electron density on anthracene. This enhances intramolecular charge transfer (ICT) and red-shifts absorption/emission spectra, similar to 2,3-bis(decyloxy)pyridine[3,4-b]pyrazine (DPP) .

Table 2: Optical and Electronic Properties

Compound Substituent Type Band Gap (eV) Absorption/Emission Shift Thermal Stability (°C)
This compound Decyloxy (electron-donating) ~2.5–2.8 (est) Red-shifted ICT 430–450 (est)
DPP Decyloxy + pyrazine 2.48 Strong red shift 436–453
1,5-Bis(acetyloxy)-9,10-anthracenedione Acetyloxy (electron-withdrawing) ~2.8–3.0 (est) Blue-shifted (quinone core) 246 (mp)

Thermal and Electrochemical Stability

  • Thermal Stability : Decyloxy-substituted compounds exhibit high thermal decomposition temperatures (430–450°C), comparable to DPP derivatives (436–453°C) .
  • This compound likely exhibits simpler redox behavior due to non-conjugated decyloxy chains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.